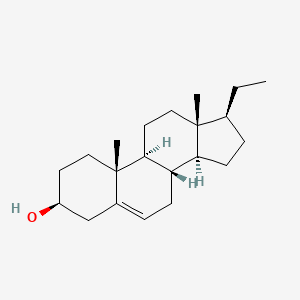

3beta-Hydroxypregn-5-ene

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3beta-Hydroxypregn-5-ene is a corticosteroid hormone.

科学研究应用

Endocrinological Applications

Pregnenolone serves as a precursor for the synthesis of several important steroid hormones, including progesterone, estrogens, and androgens. Its enzymatic conversion is primarily facilitated by 3β-hydroxysteroid dehydrogenase (3β-HSD), which catalyzes the oxidative conversion of pregnenolone to progesterone. This pathway is critical in the regulation of reproductive functions and adrenal steroidogenesis.

Case Study: Congenital Adrenal Hyperplasia

Research has shown that mutations in the HSD3B2 gene, which encodes for the enzyme responsible for converting pregnenolone, can lead to congenital adrenal hyperplasia (CAH). This condition is characterized by an impaired production of steroid hormones, leading to various clinical manifestations such as salt-wasting crises and ambiguous genitalia in affected individuals. Studies have utilized cell-based assays to evaluate the enzymatic activity of HSD3B2 in patients with different mutations, contributing to better diagnostic and therapeutic strategies for CAH .

Neurobiological Applications

Pregnenolone has been identified as a neurosteroid with significant effects on brain function. It modulates synaptic plasticity and cognitive processes through its action on neurotransmitter systems.

Neuroprotective Effects

Pregnenolone sulfate, a sulfate ester of pregnenolone, has been shown to enhance cognitive functions and has potential therapeutic implications for cognitive dysfunctions associated with schizophrenia and other neuropsychiatric disorders. Studies indicate that pregnenolone sulfate can enhance long-term potentiation (LTP) in hippocampal slices, which is essential for learning and memory .

Pharmacological Applications

The pharmacological potential of pregnenolone extends to its use as a therapeutic agent in various conditions, including stress-related disorders and neurodegenerative diseases.

Stress Response Modulation

Research indicates that stress can significantly influence the levels of pregnenolone in the body. Elevated levels of this hormone may have protective effects against stress-induced neurodegeneration . This highlights the potential use of pregnenolone as a therapeutic agent in managing stress-related conditions.

Synthesis and Analytical Methods

The synthesis of pregnenolone from cholesterol involves several enzymatic steps facilitated by mitochondrial enzymes. Recent advancements have focused on optimizing these synthetic pathways for increased yield and efficiency.

Analytical Techniques

Various analytical methods have been developed to quantify pregnenolone levels in biological samples. Techniques such as high-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) have been employed to accurately measure pregnenolone concentrations in tissues .

Summary Table of Applications

属性

CAS 编号 |

2862-58-0 |

|---|---|

分子式 |

C21H34O |

分子量 |

302.5 g/mol |

IUPAC 名称 |

(3S,8S,9S,10R,13R,14S,17S)-17-ethyl-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol |

InChI |

InChI=1S/C21H34O/c1-4-14-6-8-18-17-7-5-15-13-16(22)9-11-21(15,3)19(17)10-12-20(14,18)2/h5,14,16-19,22H,4,6-13H2,1-3H3/t14-,16-,17-,18-,19-,20+,21-/m0/s1 |

InChI 键 |

QWUGXTUSOZVHEM-UZCUGSDUSA-N |

SMILES |

CCC1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C |

手性 SMILES |

CC[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)O)C)C |

规范 SMILES |

CCC1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C |

Key on ui other cas no. |

2862-58-0 |

同义词 |

3beta-hydroxypregn-5-ene delta5-pregnen-3beta-ol NSC 61715 pregn-5-en-3beta-ol |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。